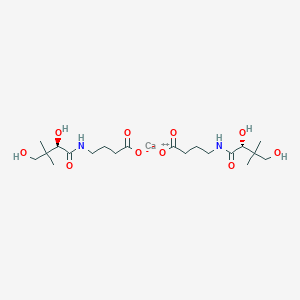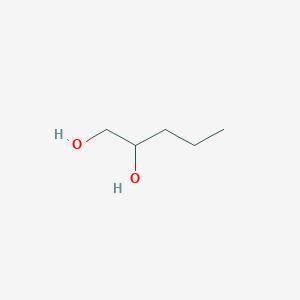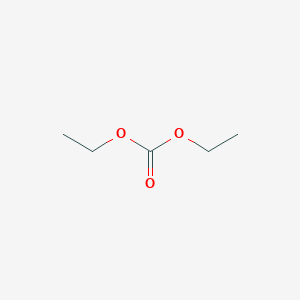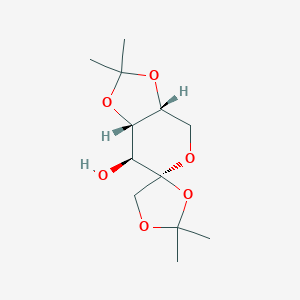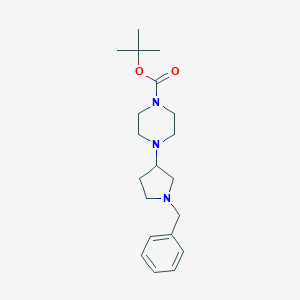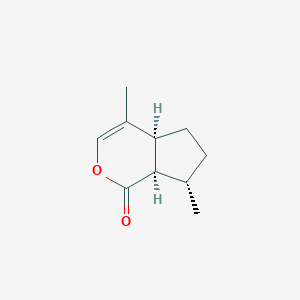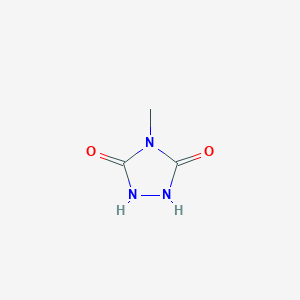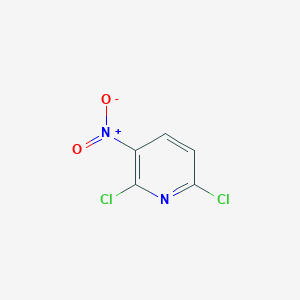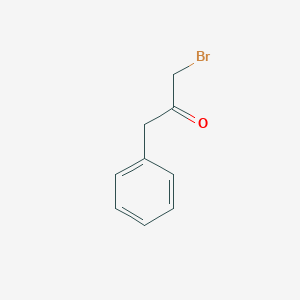
1-Bromo-3-phényl-2-propanone
Vue d'ensemble
Description
1-Bromo-3-phenyl-2-propanone, also known as 1-Bromo-3-phenyl-2-propanone, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-3-phenyl-2-propanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3-phenyl-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-phenyl-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
“1-Bromo-3-phényl-2-propanone” est utilisé comme intermédiaire important dans la synthèse organique . Il joue un rôle crucial dans la formation de divers composés organiques, contribuant à la diversité et à la complexité de la chimie organique.
Industrie pharmaceutique
Dans l'industrie pharmaceutique, ce composé est utilisé dans la synthèse d'inhibiteurs naturels de MraY . Ces inhibiteurs ont des applications potentielles comme agents antibactériens, offrant une nouvelle approche pour lutter contre les infections bactériennes.
Recherche neurologique
“this compound” est également utilisé dans la préparation de dérivés de la quinolinone . Ces dérivés sont des inhibiteurs puissants et sélectifs de la MAO-B, ce qui a des implications dans le traitement de troubles neurologiques tels que la maladie de Parkinson.
Industrie agrochimique
Similaire à son rôle dans l'industrie pharmaceutique, “this compound” sert d'intermédiaire important dans l'industrie agrochimique . Il est utilisé dans la synthèse de divers produits agrochimiques, contribuant au développement de pesticides et d'engrais plus efficaces et respectueux de l'environnement.
Domaine des colorants
Dans le domaine des colorants, “this compound” est utilisé comme matière première et intermédiaire . Il contribue à la synthèse de divers colorants, améliorant la diversité des couleurs et la stabilité de ces produits.
Réactions d'éthérification
“this compound” est utilisé dans les réactions d'éthérification en conditions de catalyse par transfert de phase . Ce processus est fondamental dans la synthèse des éthers, qui ont des applications très diverses dans des industries telles que les produits pharmaceutiques, les produits agrochimiques et la parfumerie.
Mécanisme D'action
Mode of Action
It is known that brominated compounds can participate in various chemical reactions, such as etherification . In these reactions, the bromine atom can act as a leaving group, allowing the compound to interact with its targets .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions . The compound’s bromine atom can be replaced by nucleophiles in substitution reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 237-238 °c and density of 1.31 g/mL at 25 °C , may influence its pharmacokinetic behavior.
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-phenyl-2-propanone. For example, the compound’s reactivity may be influenced by the pH and temperature of its environment .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGSVFCDAILNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466890 | |
| Record name | 1-bromo-3-phenyl-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-12-7 | |
| Record name | 1-Bromo-3-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-phenyl-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
